N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group, a carboxamide group, and a cyanothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Cyanothiophene Moiety: The cyanothiophene moiety can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a cyanating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring or thiophene moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide: shares structural similarities with other piperidine derivatives and thiophene-containing compounds.
This compound: can be compared to compounds like N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxylate and N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxylamide.
Uniqueness
- The presence of the cyanothiophene moiety and the specific substitution pattern on the piperidine ring make this compound unique.
- Its unique structural features contribute to its distinct chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-20(17,18)15-5-2-3-10(8-15)11(16)14-12-9(7-13)4-6-19-12/h4,6,10H,2-3,5,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWFECBUFNQHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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